Leucylvaline

CAS No.: 72121-02-9

Cat. No.: VC13299748

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72121-02-9 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

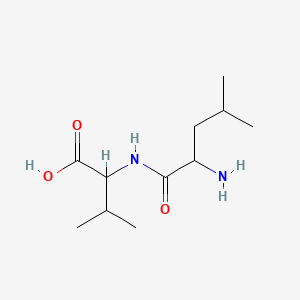

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |

| Standard InChI Key | MDSUKZSLOATHMH-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Configuration and Stereochemistry

Leucylvaline’s structure is defined by the peptide bond linking the carboxyl group of leucine to the amino group of valine. The L-Leucyl-D-valine isomer, documented in PubChem (CID 6427009), adopts a specific stereochemical arrangement: the leucine residue retains the L-configuration, while valine assumes the D-configuration . This stereospecificity influences its biochemical interactions, as evidenced by the distinct activity profiles of peptide stereoisomers in biological systems.

The compound’s three-dimensional conformation, accessible via PubChem’s 3D structure model, reveals hydrophobic interactions dominated by the methyl side chains of leucine and valine . These structural features suggest potential roles in protein folding or ligand-receptor binding, though direct experimental evidence remains limited.

Physicochemical Characteristics

The following table summarizes key physicochemical properties of L-Leucyl-D-valine:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 230.30 g/mol |

| IUPAC name | (2R)-2-[(2S)-2-amino-4-methylpentanamido]-3-methylbutanoic acid |

| Synonyms | L-LEUCYL-D-VALINE; 17665-00-8 |

| Hydrophobicity index | High (due to aliphatic side chains) |

The compound’s hydrophobicity, derived from its branched alkyl side chains, may facilitate membrane permeability or interaction with lipid-associated proteins .

Biosynthesis and Production Strategies

Enzymatic and Microbial Synthesis

While no direct studies on leucylvaline biosynthesis were identified, insights can be extrapolated from BCAA metabolic pathways. In Corynebacterium glutamicum and Escherichia coli, valine synthesis begins with pyruvate and involves acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminases . Leucylvaline likely forms post-translationally via enzymatic coupling of leucine and valine, though specific ligases responsible remain uncharacterized.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) offers a viable route for leucylvaline production. The process would involve sequential coupling of Fmoc-leucine and Fmoc-valine residues, followed by deprotection and cleavage from the resin. Yield optimization would require careful selection of coupling reagents (e.g., HBTU/HOBt) and side-chain protecting groups to mitigate steric hindrance from the branched side chains.

Biological Functions and Metabolic Interactions

BCAA Interactions and Nutrient Signaling

Leucine and valine exhibit antagonistic interactions in metabolic regulation. In nursery pigs, dietary L-valine levels above NRC recommendations mitigated the growth-suppressive effects of excess leucine, improving feed efficiency by 12% . Leucylvaline’s structure—combining both amino acids—might modulate mTORC1 signaling differently than free leucine or valine, potentially altering protein synthesis rates.

Research Gaps and Future Directions

Unexplored Pharmacokinetic Properties

No data exist on leucylvaline’s absorption, distribution, or excretion. Comparative studies with free BCAAs could clarify whether the dipeptide form enhances bioavailability or sustains plasma amino acid levels longer due to delayed hydrolysis.

Industrial and Therapeutic Applications

While valine is used in animal feed and pharmaceuticals , leucylvaline’s utility remains speculative. Its potential as a stable peptide prodrug or a modulator of BCAA metabolism warrants investigation. Microbial co-culture systems, combining valine-overproducing and peptide-synthesizing strains, could be explored for scalable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume